molecular formula C8H9ClF3NO B572390 N-methyl-4-(trifluoromethoxy)aniline hydrochloride CAS No. 1215206-28-2

N-methyl-4-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B572390
CAS No.: 1215206-28-2
M. Wt: 227.611
InChI Key: HAQJOXNKLIBEQQ-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO. It is known for its unique trifluoromethoxy group attached to an aniline structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with methylating agents under controlled conditions. One common method is the methylation of 4-(trifluoromethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroanilines, hydroxylamines, and various substituted aniline derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-methyl-4-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the methyl group on the nitrogen atom.

    4-(Trifluoromethoxy)aniline: Similar to N-methyl-4-(trifluoromethoxy)aniline hydrochloride but without the methyl group on the nitrogen.

    N-methyl-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy group and the methyl group on the nitrogen atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-methyl-4-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQJOXNKLIBEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681964
Record name N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-28-2
Record name Benzenamine, N-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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